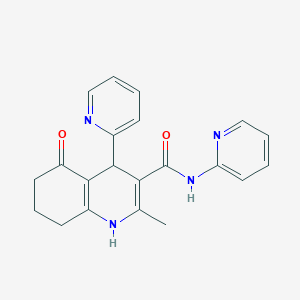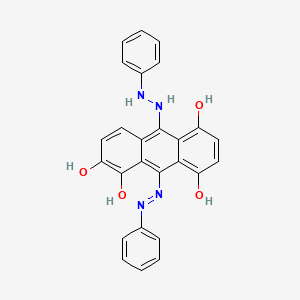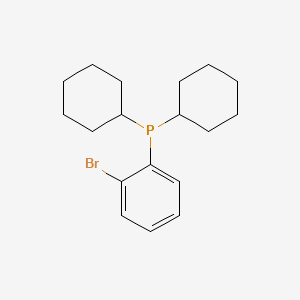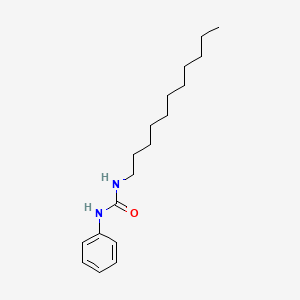
azane;chloroplatinum(1+);pyridine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;chloroplatinum(1+);pyridine;chloride is a coordination complex that includes ammonia (azane), chloroplatinum(1+), pyridine, and chloride ions. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;chloroplatinum(1+);pyridine;chloride typically involves the reaction of chloroplatinum(1+) with ammonia and pyridine in the presence of chloride ions. One common method is to dissolve chloroplatinum(1+) in an aqueous solution, followed by the addition of ammonia and pyridine under controlled temperature and pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, often involving automated control of temperature, pH, and reactant concentrations. The final product is typically purified using techniques such as filtration, centrifugation, and drying.
化学反応の分析
Types of Reactions
Azane;chloroplatinum(1+);pyridine;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where ammonia or pyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(II) complexes. Substitution reactions can result in a variety of new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, azane;chloroplatinum(1+);pyridine;chloride is used as a precursor for synthesizing other platinum complexes. It serves as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology
In biological research, this compound is investigated for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cell division, making them effective in cancer treatment.
Medicine
This compound is explored for its therapeutic applications, particularly in oncology. Its ability to form stable complexes with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in catalysis and material science. Its unique properties make it suitable for use in catalytic converters and other catalytic processes.
作用機序
The mechanism of action of azane;chloroplatinum(1+);pyridine;chloride involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA strands, inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based chemotherapy agent with a similar mechanism of action.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Azane;chloroplatinum(1+);pyridine;chloride is unique due to its specific ligand environment, which can influence its reactivity and biological activity. Compared to cisplatin and carboplatin, it may offer different pharmacokinetic properties and reduced side effects, making it a valuable compound for further research and development.
特性
分子式 |
C5H11Cl2N3Pt |
|---|---|
分子量 |
379.15 g/mol |
IUPAC名 |
azane;chloroplatinum(1+);pyridine;chloride |
InChI |
InChI=1S/C5H5N.2ClH.2H3N.Pt/c1-2-4-6-5-3-1;;;;;/h1-5H;2*1H;2*1H3;/q;;;;;+2/p-2 |
InChIキー |
JDWBOMGRVMIMAU-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC=C1.N.N.[Cl-].Cl[Pt+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)

![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)



![11-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12052719.png)


